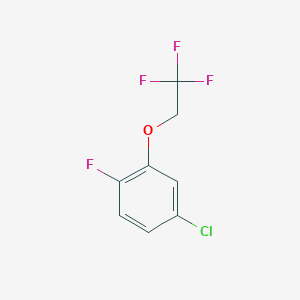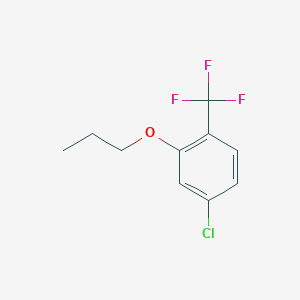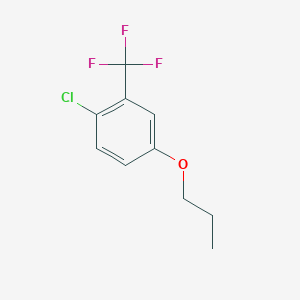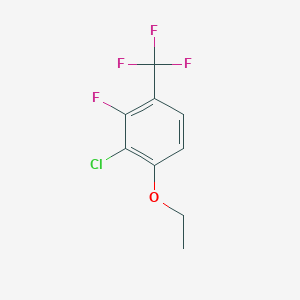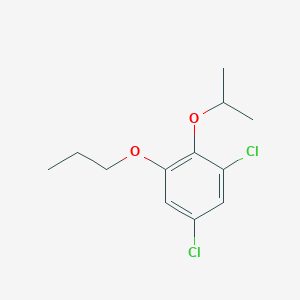
1,2,3-Trichloro-4-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where three chlorine atoms and one propan-2-yloxy group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-4-(propan-2-yloxy)benzene typically involves the chlorination of benzene followed by the introduction of the propan-2-yloxy group. One common method is the direct chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorobenzene is then reacted with isopropanol in the presence of a base like potassium carbonate to introduce the propan-2-yloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Applications De Recherche Scientifique
1,2,3-Trichloro-4-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific pathways involving chlorinated aromatic compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,2,3-Trichloro-4-(propan-2-yloxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the propan-2-yloxy group influence the compound’s reactivity and binding affinity. The pathways involved often include oxidative stress responses and enzyme inhibition, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trichlorobenzene: Similar structure but lacks the propan-2-yloxy group.
1,2,4-Trichlorobenzene: Different substitution pattern on the benzene ring.
1,3,5-Trichlorobenzene: Another isomer with a different substitution pattern.
Uniqueness
1,2,3-Trichloro-4-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which imparts different chemical and physical properties compared to its analogs. This group enhances its solubility in organic solvents and alters its reactivity, making it suitable for specific applications that other trichlorobenzenes may not be able to fulfill.
Propriétés
IUPAC Name |
1,2,3-trichloro-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXMBKXOKMODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


